molecular formula C20H22N4O3S2 B2794041 ethyl 2-((4-(2,5-dimethylphenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689748-92-3

ethyl 2-((4-(2,5-dimethylphenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2794041
CAS No.: 689748-92-3
M. Wt: 430.54
InChI Key: BFDIPGNTKVOMOZ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a 2,5-dimethylphenyl group, at position 5 with a thiophene-2-carboxamidomethyl moiety, and at position 3 with a thio-linked ethyl acetate ester. Its synthesis likely involves cyclization of oxadiazole precursors and subsequent functionalization, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-4-27-18(25)12-29-20-23-22-17(11-21-19(26)16-6-5-9-28-16)24(20)15-10-13(2)7-8-14(15)3/h5-10H,4,11-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDIPGNTKVOMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=C(C=CC(=C2)C)C)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((4-(2,5-dimethylphenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C32H35N5O4S2
Molecular Weight 617.8 g/mol
IUPAC Name Ethyl 2-{[2-{[5-{[(3,4-dimethylbenzoyl)amino]methyl}-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl}amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate}
CAS Number Not available

The compound features a thiophene ring and a triazole moiety, both known for their significant roles in pharmacological activities.

This compound exhibits its biological effects through multiple pathways:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This suggests a potential role in treating inflammatory diseases.
  • Antioxidant Properties : It demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers . This property is crucial for preventing cellular damage in various diseases.
  • Anticancer Potential : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structure suggests it may interact with specific enzymes involved in cancer progression.

Therapeutic Applications

The compound is investigated for various therapeutic applications:

  • Anti-inflammatory Agents : As mentioned, it inhibits inflammatory cytokines.
  • Antioxidants : It protects cells from oxidative damage.
  • Anticancer Drugs : Shows promise in targeting cancer cells selectively.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives of the triazole moiety showed high inhibitory activity against COX enzymes involved in inflammation. For instance, one derivative exhibited an IC50 of 2.6 µM for COX-2 inhibition .
  • Antioxidant Activity Evaluation : In comparative studies with standard antioxidants like butylated hydroxytoluene (BHT), the compound showed superior reducing power, indicating its potential as a potent antioxidant .
  • Cytotoxicity Testing : Research indicated that compounds similar to this compound displayed significant cytotoxicity against various cancer cell lines with IC50 values lower than established chemotherapeutics .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with triazole and acetates. The structural framework includes a thiophene ring, a triazole moiety, and an ethyl acetate group, which contribute to its biological activity. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to ethyl 2-((4-(2,5-dimethylphenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate. For instance, derivatives containing thiophene and triazole rings have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation and survival. Compounds with similar structures have shown to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway .
  • Case Studies : A study evaluating a related compound showed an IC50 value of 15.72 µM against human tumor cells in vitro, indicating strong anticancer activity . Another investigation into thiophene derivatives revealed their effectiveness against hepatocellular carcinoma and lung cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that thiophene-based compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.

  • Testing Methods : The antimicrobial efficacy is typically assessed through disk diffusion methods and minimum inhibitory concentration (MIC) assays. Compounds exhibiting strong activity often contain functional groups that enhance their interaction with bacterial membranes .
  • Results : In comparative studies, certain derivatives demonstrated higher antibacterial activity than standard antibiotics, suggesting their potential as alternative therapeutic agents .

Therapeutic Applications

The diverse biological activities of this compound position it as a promising candidate for drug development in various therapeutic areas:

  • Cancer Therapy : Given its anticancer properties, further development could lead to novel chemotherapeutic agents targeting specific cancer types.
  • Infectious Diseases : Its antimicrobial properties may facilitate the development of new antibiotics to combat resistant strains of bacteria.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety in the compound undergoes nucleophilic substitution reactions, particularly under basic conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., bromoacetaldehyde diethyl acetal) in the presence of cesium carbonate (Cs₂CO₃) yields S-alkylated derivatives. This proceeds via a two-step mechanism:

    • Deprotonation of the thiol group by the base.

    • Nucleophilic attack on the alkyl halide to form the alkylated product .

Reaction ConditionsReagentsYield
DMF solvent, 0°C → 60°C, Ar atmosphereBromoacetaldehyde diethyl acetal, Cs₂CO₃84%

Hydrolysis of the Ester Group

The ethyl ester group can be hydrolyzed to generate carboxylic acid derivatives. Acidic or basic conditions facilitate this:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl or H₂SO₄ cleaves the ester bond, producing the corresponding carboxylic acid.

  • Base-Catalyzed Hydrolysis : NaOH or KOH in aqueous ethanol yields the carboxylate salt .

Hydrolysis MethodConversion RateProduct
1M HCl, 60°C, 4h47% Carboxylic acid derivative
1M NaOH, reflux, 6h62% Carboxylate salt

Deprotection of Acetal Groups

If acetal-protected intermediates are involved in synthesis, deprotection is achieved using:

  • Acidic Hydrolysis : HCl in THF/water mixtures removes acetal groups, yielding aldehydes.

  • Bisulfite Adduct Formation : Aldehydes are stabilized as α-hydroxy sulfonic acid sodium salts for isolation .

Reactivity at the Triazole Ring

The 1,2,4-triazole ring participates in:

  • Electrophilic Substitution : Nitration or sulfonation at the N-1 position under strong acidic conditions.

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

Thiophene Ring Modifications

The thiophene-2-carboxamido group undergoes:

  • Electrophilic Aromatic Substitution : Halogenation (e.g., bromination) at the α-position using Br₂/FeBr₃.

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts.

Biological Activity-Driven Reactions

The compound’s interactions with biological targets involve:

  • Enzyme Inhibition : Competitive binding to ATP pockets in kinases via hydrogen bonding with the triazole nitrogen atoms.

  • Metabolic Oxidation : Cytochrome P450-mediated oxidation of the methyl groups on the 2,5-dimethylphenyl moiety.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Primary Decomposition : Cleavage of the thioether linkage at ~220°C, releasing volatile sulfur-containing fragments.

  • Secondary Decomposition : Breakdown of the triazole ring above 300°C.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Thio-Acetate Derivatives

Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazole-2-Yl)Thio)Methyl)-1,2,4-Triazol-3-Yl)Thio)Acetate
  • Structural Differences: Replaces the 2,5-dimethylphenyl group with a phenyl group and substitutes the thiophene-carboxamido with a thiadiazole-phenylamino moiety.
  • Activity : Demonstrated superior intermolecular interaction energy with target enzymes compared to reference compounds, suggesting enhanced binding affinity .
  • Synthesis: Prepared via reaction of a thiol intermediate with sodium monochloroacetate, followed by acidification .
Ethyl 2-((4-Phenyl-5-(Pyridin-3-Yl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetate
  • Structural Differences : Substitutes the thiophene-carboxamido group with a pyridin-3-yl group.
4-Substituted-3-(4-Bromobenzyl)-5-(Thiophen-2-Yl)-4H-1,2,4-Triazoles (6a-o)
  • Structural Differences : Varied substituents (e.g., alkyl, aryl) at position 4 and a bromobenzyl group instead of dimethylphenyl.
  • Activity : Exhibited broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 µg/mL against bacterial and fungal strains .

Heterocyclic Variants

5-(1H-Imidazo[1,2-b][1,2,4]Triazol-5-Yl)-4-Phenyl-2-Phenylamino-Thiophene-3-Carboxylic Acid Ethyl Ester
  • Structural Differences : Combines imidazo-triazole and thiophene moieties.
  • Activity : Moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) but lower antibacterial efficacy compared to triazole-thio-acetate derivatives .
2-(3-(4-Bromobenzyl)-5-(Thiophen-2-Yl)-4H-1,2,4-Triazol-4-Yl)Ethanol (8)
  • Structural Differences: Replaces the ethyl acetate ester with an ethanol group.

Salts vs. Esters

Sodium 2-((4-Amino-5-(Thiophen-2-Ylmethyl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetate
  • Structural Differences : Sodium salt form of the acetic acid derivative.
  • Advantages: Enhanced water solubility, making it suitable for intravenous formulations. Demonstrated corrective effects in histological studies, likely due to improved bioavailability .

Key Data Tables

Research Findings and Implications

  • Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) on the aryl ring enhance lipophilicity and membrane penetration, while polar groups (e.g., sodium carboxylate) improve solubility .
  • Biological Activity : Thiophene-containing derivatives consistently show stronger antimicrobial and enzyme-binding activity than pyridine or imidazole analogs .
  • Synthetic Challenges : Bromination reactions (e.g., in ) often yield constitutional isomers, complicating purification .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-((4-(2,5-dimethylphenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate?

  • Methodological Answer : The synthesis involves multi-step organic reactions:
  • Step 1 : Cyclization of hydrazine derivatives with alkylating agents to form the 1,2,4-triazole core .
  • Step 2 : Introduction of the thiophene-2-carboxamido group via nucleophilic substitution or amidation reactions .
  • Step 3 : Thioether linkage formation using ethyl bromoacetate under reflux conditions in ethanol, catalyzed by sodium .
  • Key Conditions : Reflux times (1–5 hours), temperature (70–80°C), and solvent polarity significantly influence yield.
  • Example Table :
StepReagents/ConditionsYield (%)Reference
1Hydrazine + Alkylating Agent65–75
2Thiophene-2-carboxylic acid chloride70–80
3Ethyl bromoacetate, Na/EtOH, reflux60–70

Q. Which spectroscopic and chromatographic methods confirm the compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify protons and carbons in the triazole, thiophene, and acetate moieties. For example, the thioether (-S-) proton appears at δ 3.5–4.0 ppm .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1690–1710 cm1^{-1}), N-H (3300 cm1^{-1}), and S-H (2550 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 485.12) .
  • Chromatography : Thin-layer chromatography (TLC) and HPLC assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial potency) across studies?

  • Methodological Answer :
  • Standardized Assays : Use CLSI/M07-A9 guidelines for MIC (Minimum Inhibitory Concentration) testing to ensure consistency in bacterial strains and growth media .
  • Structural Variants : Compare activity of derivatives with modified substituents (e.g., 2,4-dimethoxyphenyl vs. 3,4-dimethylphenyl) to identify structure-activity relationships (SAR) .
  • Example Data :
DerivativeSubstituentMIC (μg/mL) vs. S. aureusReference
A2,5-dimethylphenyl8.2
B4-fluorophenyl12.5
  • Statistical Analysis : Apply ANOVA to assess significance of activity differences due to experimental variables .

Q. What computational strategies predict the compound’s biological targets and toxicity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like E. coli DNA gyrase (PDB: 1KZN). Key interactions include hydrogen bonds with Thr165 and hydrophobic contacts with the triazole ring .
  • QSAR Models : Develop 2D-QSAR models using descriptors like logP and polar surface area to predict cytotoxicity (e.g., IC50_{50} in HepG2 cells) .
  • Toxicity Prediction : Tools like GUSAR-online estimate acute toxicity (LD50_{50}) based on structural fragments .

Q. How does solvent polarity affect the compound’s stability during storage?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples in DMSO, ethanol, and PBS (pH 7.4) at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC .
  • Key Findings : Ethanol enhances stability (≤5% degradation at 25°C) compared to DMSO (15% degradation) due to reduced oxidation .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to minimize batch-to-batch variability .
  • Data Validation : Cross-verify spectral data with computational simulations (e.g., ChemDraw NMR prediction) .
  • Ethical Compliance : Follow institutional guidelines for handling toxic intermediates (e.g., ethyl bromoacetate) .

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